

Comparative Analysis of ortho-Topolin riboside-d4 Sensitivity in Cytokinin Quantification

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Compound of Interest

Compound Name: *ortho-Topolin riboside-d4*

Cat. No.: *B15558596*

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This guide provides a comparative overview of the limit of detection (LOD) for cytokinin standards, with a focus on providing context for the performance of **ortho-Topolin riboside-d4**. While specific experimental data for the LOD of **ortho-Topolin riboside-d4** is not publicly available, this document compiles reported LODs for structurally similar and commonly used deuterated and non-deuterated cytokinin standards. This comparison, coupled with a detailed experimental protocol for LOD determination, will empower researchers to effectively evaluate and utilize cytokinin standards in their analytical workflows.

Data Presentation: Limit of Detection for Cytokinin Standards

The precise limit of detection for a given analyte is dependent on the specific instrumentation and analytical method employed. However, the following table summarizes reported LOD values for various cytokinin standards, offering a valuable benchmark for expected performance. The data has been compiled from studies utilizing highly sensitive liquid chromatography-mass spectrometry (LC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods.

Compound	Method	Limit of Detection (LOD)	Reference
Various Cytokinins (bases, ribosides)	UPLC-MS/MS	~1 fmol	[1]
Cytokinin O-glucosides and Nucleotides	UPLC-MS/MS	5 - 25 fmol	[1]
Various Isoprenoid Cytokinins	LC-MS	10 - 50 fmol	[2][3]
trans-Zeatin riboside (tZR)	UPLC-ESI-qMS/MS	0.5 fmol (Lower Limit of Quantification)	[4]
trans-Zeatin (tZ)	UPLC-ESI-qMS/MS	5 fmol (Lower Limit of Quantification)	[4]

Note: The limit of detection for **ortho-Topolin riboside-d4** is anticipated to be in the low femtomole (fmol) range, similar to other cytokinin ribosides, when analyzed by state-of-the-art UPLC-MS/MS instrumentation. Deuterium labeling does not significantly alter the ionization efficiency and, therefore, the LOD is expected to be comparable to its non-deuterated counterpart.

Experimental Protocols: Determining the Limit of Detection

The following is a generalized, yet detailed, protocol for determining the limit of detection of a cytokinin standard, such as **ortho-Topolin riboside-d4**, using UPLC-MS/MS. This protocol is based on established methodologies for the analysis of plant hormones[1][4][5].

Preparation of Standard Solutions

- Stock Solution: Prepare a 1 mg/mL stock solution of **ortho-Topolin riboside-d4** in LC-MS grade methanol.

- Working Solutions: Perform serial dilutions of the stock solution with an appropriate solvent (e.g., 0.1% acetic acid in water or initial mobile phase) to create a series of working standard solutions with concentrations spanning the expected LOD. A typical range would be from 0.1 fmol/μL to 100 fmol/μL.

UPLC-MS/MS Instrumentation and Conditions

- UPLC System: An ultra-performance liquid chromatography system equipped with a binary solvent manager and a sample manager.
- Column: A reversed-phase C18 column suitable for the separation of polar compounds (e.g., Acquity UPLC BEH C18, 1.7 μm, 2.1 x 100 mm).
- Mobile Phase:
 - A: 0.1% Formic acid in water
 - B: 0.1% Formic acid in acetonitrile
- Gradient: A suitable gradient to ensure the separation of the analyte from any potential interferences. For example, a linear gradient from 5% B to 95% B over 5-10 minutes.
- Flow Rate: 0.3 - 0.4 mL/min.
- Injection Volume: 1 - 5 μL.
- Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode is typically used for cytokinins.
- MRM Transitions: Determine the optimal precursor ion ($[M+H]^+$) and product ions for **ortho-Topolin riboside-d4** by infusing a standard solution into the mass spectrometer. The d4 label will result in a 4 Da mass shift compared to the unlabeled compound.
- Source Parameters: Optimize source parameters such as capillary voltage, source temperature, desolvation gas flow, and cone voltage to achieve maximum signal intensity for the analyte.

LOD Determination Method

The LOD is typically determined based on the signal-to-noise ratio (S/N).

- Blank Injections: Inject the blank solvent multiple times (e.g., $n=10$) to determine the baseline noise.
- Low Concentration Injections: Inject the lowest concentration standards multiple times (e.g., $n=7-10$).
- Signal-to-Noise Calculation: The signal (S) is the peak height of the analyte at the lowest concentration, and the noise (N) is the standard deviation of the baseline signal in a region close to the analyte peak.
- LOD Calculation: The limit of detection is the concentration at which the signal-to-noise ratio is equal to 3 ($S/N = 3$).

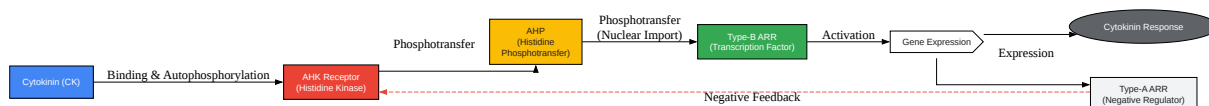
Alternatively, the LOD can be calculated using the standard deviation of the response and the slope of the calibration curve obtained from the low-concentration standards[6][7].

Where:

- σ = the standard deviation of the y-intercepts of the regression lines
- S = the mean of the slopes of the calibration curves

Mandatory Visualization

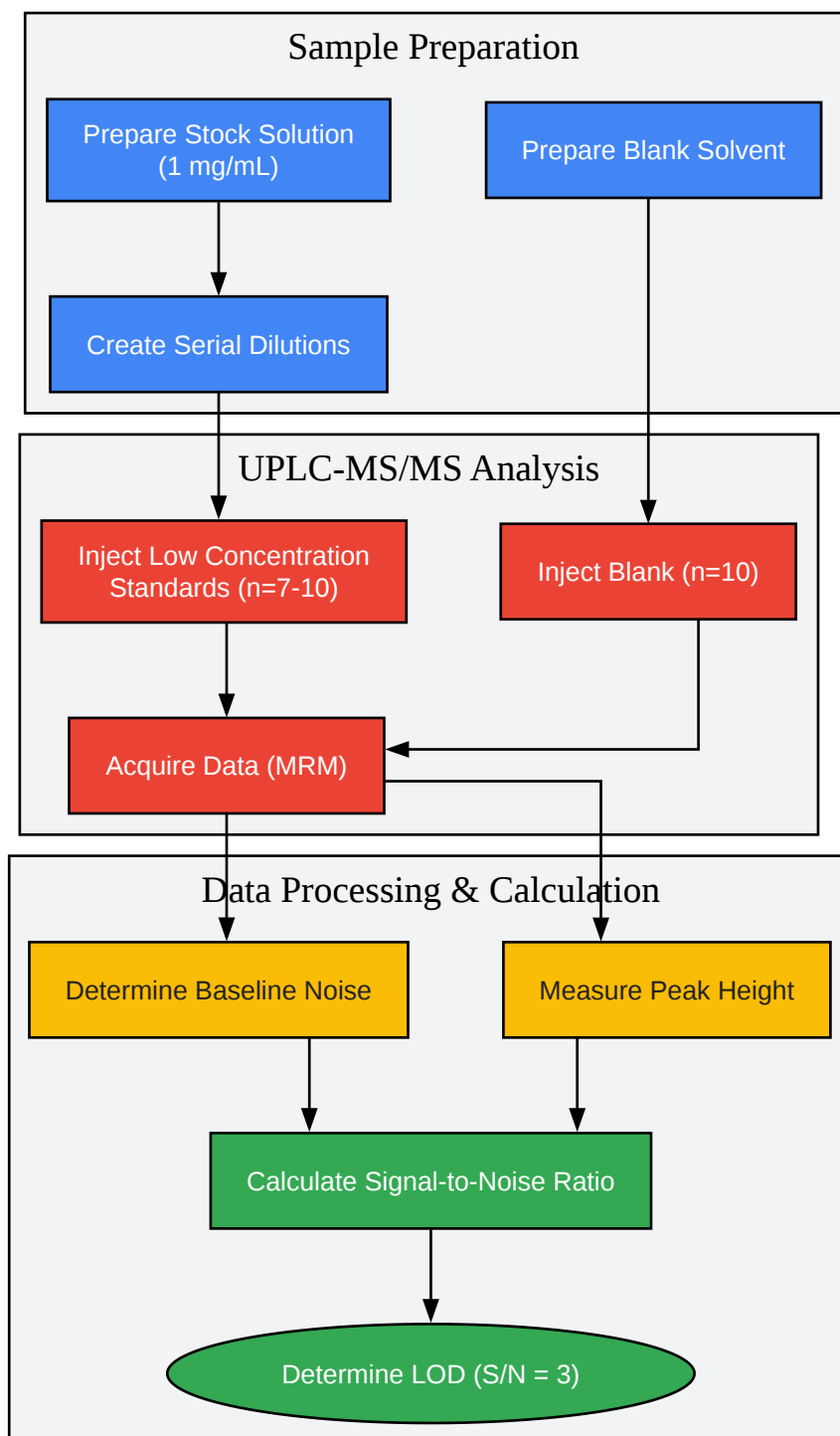
Cytokinin Signaling Pathway



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Caption: A simplified diagram of the cytokinin signaling pathway.

Experimental Workflow for LOD Determination



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Caption: Workflow for determining the Limit of Detection (LOD).

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